Cas no 673-37-0 (N-(2-fluoroethyl)cyclohexanamine;hydrochloride)

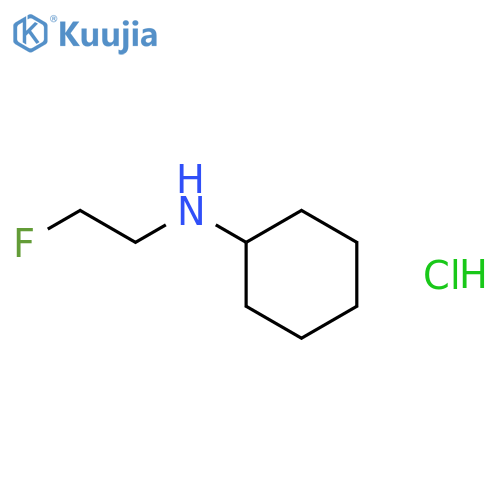

673-37-0 structure

商品名:N-(2-fluoroethyl)cyclohexanamine;hydrochloride

N-(2-fluoroethyl)cyclohexanamine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-(2-Fluoroethyl)cyclohexylamine hydrochloride

- NSC 84318

- Cyclohexylamine, N-(2-fluoroethyl)-, hydrochloride

- AC1L43RD

- NSC-84318

- LS-57634

- N-(2-fluoroethyl)cyclohexanamine hydrochloride

- N-(2-fluoroethyl)cyclohexanamine hydrochloride (1:1)

- hydrochloride

- N-(2-fluoroethyl)cyclohexanamine

- 673-37-0

- EN300-37082265

- NSC84318

- N-(2-fluoroethyl)cyclohexanaminehydrochloride

- DTXSID30217669

- N-(2-fluoroethyl)cyclohexanamine;hydrochloride

-

- インチ: InChI=1S/C8H16FN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2;1H

- InChIKey: YDTKTDBYJIXYEM-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)NCCF.Cl

計算された属性

- せいみつぶんしりょう: 181.103

- どういたいしつりょう: 181.103

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 79.3

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- 密度みつど: 0.93

- ふってん: 194.1°C at 760 mmHg

- フラッシュポイント: 71.2°C

- 屈折率: 1.436

N-(2-fluoroethyl)cyclohexanamine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37082265-5.0g |

N-(2-fluoroethyl)cyclohexanamine hydrochloride |

673-37-0 | 95.0% | 5.0g |

$1737.0 | 2025-03-18 | |

| Enamine | EN300-37082265-0.25g |

N-(2-fluoroethyl)cyclohexanamine hydrochloride |

673-37-0 | 95.0% | 0.25g |

$271.0 | 2025-03-18 | |

| Aaron | AR028U1C-50mg |

N-(2-fluoroethyl)cyclohexanaminehydrochloride |

673-37-0 | 95% | 50mg |

$201.00 | 2025-02-17 | |

| 1PlusChem | 1P028TT0-10g |

N-(2-fluoroethyl)cyclohexanaminehydrochloride |

673-37-0 | 95% | 10g |

$3247.00 | 2024-04-22 | |

| Aaron | AR028U1C-100mg |

N-(2-fluoroethyl)cyclohexanaminehydrochloride |

673-37-0 | 95% | 100mg |

$284.00 | 2025-02-17 | |

| 1PlusChem | 1P028TT0-100mg |

N-(2-fluoroethyl)cyclohexanaminehydrochloride |

673-37-0 | 95% | 100mg |

$286.00 | 2024-04-22 | |

| Enamine | EN300-37082265-0.1g |

N-(2-fluoroethyl)cyclohexanamine hydrochloride |

673-37-0 | 95.0% | 0.1g |

$188.0 | 2025-03-18 | |

| Enamine | EN300-37082265-0.5g |

N-(2-fluoroethyl)cyclohexanamine hydrochloride |

673-37-0 | 95.0% | 0.5g |

$468.0 | 2025-03-18 | |

| Enamine | EN300-37082265-0.05g |

N-(2-fluoroethyl)cyclohexanamine hydrochloride |

673-37-0 | 95.0% | 0.05g |

$128.0 | 2025-03-18 | |

| 1PlusChem | 1P028TT0-250mg |

N-(2-fluoroethyl)cyclohexanaminehydrochloride |

673-37-0 | 95% | 250mg |

$386.00 | 2024-04-22 |

N-(2-fluoroethyl)cyclohexanamine;hydrochloride 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

673-37-0 (N-(2-fluoroethyl)cyclohexanamine;hydrochloride) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量